molecular formula C19H16N6O4 B2464881 5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide CAS No. 1211693-49-0

5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide

Cat. No. B2464881
CAS RN: 1211693-49-0
M. Wt: 392.375
InChI Key: BHEXGJJWYUERMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been focused on synthesizing novel derivatives of pyrazolopyrimidines and isoxazoles due to their potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. The study highlights the structure-activity relationship, suggesting the therapeutic potential of these compounds in cancer treatment and inflammation control Rahmouni et al., 2016.

Antiprotozoal Activities

Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and evaluated their antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study identified compounds with significant antitrypanosomal and antimalarial activities, presenting these derivatives as potential antiprotozoal agents Patrick et al., 2007.

Heterocyclic Compound Synthesis

Efforts to synthesize heterocyclic compounds based on furan derivatives have also been documented. For example, the synthesis of novel heterocyclic compounds incorporating the furan nucleus has led to the discovery of derivatives with promising pharmacological activities, including antiviral properties against the avian influenza virus Mostafa & Nada, 2015.

Inhibition of Enzymatic Activities

Research into the inhibition of cathepsins, enzymes implicated in various diseases, has led to the development of novel carboxamides. Lukić et al. (2017) synthesized 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, testing their inhibition of cathepsins B and K, which are critical in bone resorption and other physiological processes Lukić et al., 2017.

Anti-Influenza Virus Activity

Flefel et al. (2012) explored heterocyclic derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone for their anti-avian influenza virus activity, identifying compounds with significant effects against the H5N1 strain. This research points to the potential of such derivatives in combating influenza outbreaks Flefel et al., 2012.

properties

IUPAC Name

5-cyclopropyl-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-10-7-17(26)22-19(20-10)25-16(9-12(23-25)14-3-2-6-28-14)21-18(27)13-8-15(29-24-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXGJJWYUERMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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